4-[(E)-(4-methoxyphenyl)diazenyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide
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Overview
Description
3-CARBAMOYL-4-[(1E)-2-(4-METHOXYPHENYL)DIAZEN-1-YL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE is a complex organic compound with a unique structure that includes a diazenyl group and an oxadiazolium ring
Preparation Methods
The synthesis of 3-CARBAMOYL-4-[(1E)-2-(4-METHOXYPHENYL)DIAZEN-1-YL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylhydrazine with a suitable oxadiazole precursor under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The diazenyl group can participate in substitution reactions, leading to the formation of various substituted oxadiazoles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-CARBAMOYL-4-[(1E)-2-(4-METHOXYPHENYL)DIAZEN-1-YL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique chemical properties.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the oxadiazolium ring can interact with various biological molecules. These interactions can lead to changes in molecular pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other diazenyl and oxadiazole derivatives. Compared to these compounds, 3-CARBAMOYL-4-[(1E)-2-(4-METHOXYPHENYL)DIAZEN-1-YL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE is unique due to its specific substitution pattern and the presence of both a carbamoyl and a methoxy group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H9N5O4 |
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Molecular Weight |
263.21 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)diazenyl]-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide |
InChI |
InChI=1S/C10H9N5O4/c1-18-7-4-2-6(3-5-7)12-13-10-8(9(11)16)15(17)19-14-10/h2-5H,1H3,(H2,11,16) |
InChI Key |
ZELWIPWWIGCKLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=NO[N+](=C2C(=O)N)[O-] |
Origin of Product |
United States |
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